molecular formula C11H7KO2 B8571457 Potassium naphthalate CAS No. 66072-08-0

Potassium naphthalate

Cat. No. B8571457
CAS RN: 66072-08-0
M. Wt: 210.27 g/mol
InChI Key: ZVUVJTQITHFYHV-UHFFFAOYSA-M
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Patent
US04500529

Procedure details

A solution of 144.0 g (1 mole) α-naphthol and 56.1 g (1 mole) potassium hydroxide in 600 ml of 95% ethanol was stirred 1.5 hr at room temperature. To this solution of potassium naphthalate was added 930.0 g (5.0 mole) of 1,2-dibromoethane, and the solution was heated at reflux overnight. The reaction mixture was filtered, and the filtrate stripped to dryness under reduced pressure in a rotary evaporator. The resulting oil was dissolved in chloroform and the solution extracted with 10% aqueous sodium hydroxide. The chloroform layer was dried and stripped of chloroform to yield 126 g (50.3%) of dark brown oil.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
930 g
Type
reactant
Reaction Step Two
Yield
50.3%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[OH-].[K+].C1(C([O-])=O)C2C(=CC=CC=2)C=CC=1.[K+].[Br:28][CH2:29][CH2:30]Br>C(O)C>[Br:28][CH2:29][CH2:30][O:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
144 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
56.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)[O-].[K+]
Name
Quantity
930 g
Type
reactant
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate stripped to dryness under reduced pressure in a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in chloroform
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with 10% aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 126 g
YIELD: PERCENTYIELD 50.3%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.